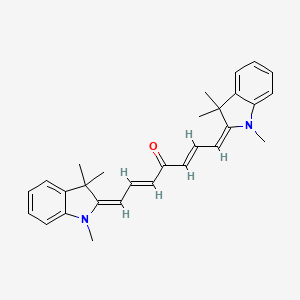
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two indole moieties connected by a heptadienone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with a suitable heptadienone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,5E)-2,5-Bis(2-(1,3,3-trimethylindol-2-ylidene)ethylidene)cyclopentan-1-one
- Cyclopentanone, 2,5-bis(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)
Uniqueness
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is unique due to its heptadienone chain connecting two indole moieties, which imparts distinct chemical and physical properties. This structural feature differentiates it from similar compounds and contributes to its diverse applications in various fields .
Eigenschaften
Molekularformel |
C29H32N2O |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(1E,2E,5E,7E)-1,7-bis(1,3,3-trimethylindol-2-ylidene)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C29H32N2O/c1-28(2)22-15-7-9-17-24(22)30(5)26(28)19-11-13-21(32)14-12-20-27-29(3,4)23-16-8-10-18-25(23)31(27)6/h7-20H,1-6H3/b13-11+,14-12+,26-19+,27-20+ |
InChI-Schlüssel |
HZUFBYIUVZFXLT-TXHIJROXSA-N |
Isomerische SMILES |
CC1(/C(=C\C=C\C(=O)/C=C/C=C\2/N(C3=CC=CC=C3C2(C)C)C)/N(C4=CC=CC=C14)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



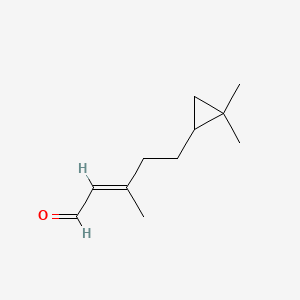
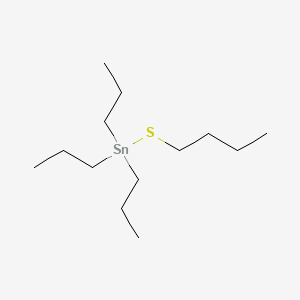
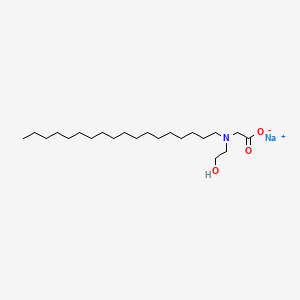
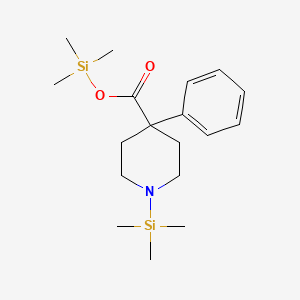
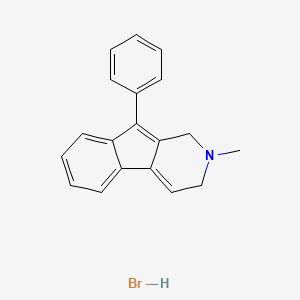

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)

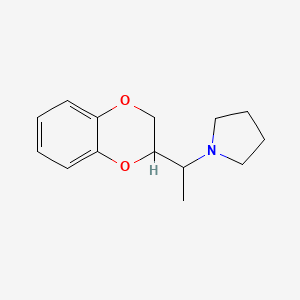
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
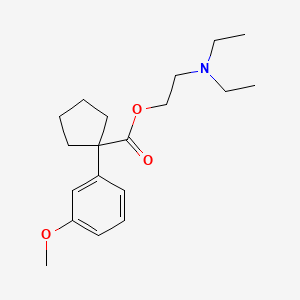
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
